molecular formula C10H11NO3 B13930900 2-Amino-4-cyclopropoxybenzoic acid

2-Amino-4-cyclopropoxybenzoic acid

Cat. No.: B13930900
M. Wt: 193.20 g/mol
InChI Key: GHNNUUPREVPVKC-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropoxybenzoic acid is an organic compound characterized by the presence of an amino group at the second position and a cyclopropoxy group at the fourth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopropoxybenzoic acid typically involves the introduction of the cyclopropoxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the cyclopropanation of a suitable benzoic acid precursor, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using cyclopropyl bromide and a suitable base, followed by nitration using nitric acid and reduction using hydrogen gas in the presence of a palladium catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the cyclopropoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives or reduced functional groups.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-4-cyclopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Amino-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-Amino-4-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Amino-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H11NO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13)

InChI Key

GHNNUUPREVPVKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)N

Origin of Product

United States

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